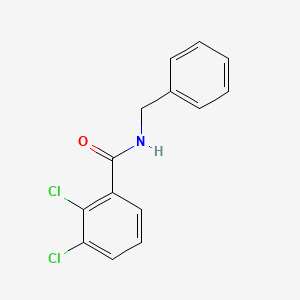

N-benzyl-2,3-dichlorobenzamide

Description

N-Benzyl-2,3-dichlorobenzamide is a benzamide derivative characterized by a benzyl group attached to the amide nitrogen and two chlorine atoms at the 2- and 3-positions of the benzene ring. Benzamides with halogen substituents are widely studied for their biological activities, including antimicrobial and enzyme-inhibiting properties, as well as their utility in metal-catalyzed reactions due to directing groups .

Properties

IUPAC Name |

N-benzyl-2,3-dichlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO/c15-12-8-4-7-11(13(12)16)14(18)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBRGQYHMUFXPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C(=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2,3-dichlorobenzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2,3-dichlorobenzamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

Reduction: The carbonyl group of the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products:

Nucleophilic Substitution: Substituted benzamides with various functional groups.

Reduction: N-benzyl-2,3-dichloroaniline.

Oxidation: N-benzyl-2,3-dichlorobenzoic acid.

Scientific Research Applications

N-benzyl-2,3-dichlorobenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-2,3-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide moiety can form hydrogen bonds with active site residues, while the benzyl group can engage in hydrophobic interactions. The chlorine atoms may enhance binding affinity through halogen bonding or by increasing the lipophilicity of the compound. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparisons

Substituent Effects on the Benzamide Core

- N-Benzyl-2,3-dichlorobenzamide vs. 2,3-Dichloro-N,N-dimethylbenzamide (CAS 90526-00-4): Both compounds share the 2,3-dichlorobenzamide backbone. However, the N-benzyl group in the former contrasts with the N,N-dimethyl substituents in the latter.

This compound vs. N-(2,6-Dichlorophenyl)benzamide Derivatives :

Derivatives like 2-chloro-N-(2,3-dichlorophenyl)benzamide () exhibit chlorine substitutions on both the amide-attached benzene and the phenyl ring. The 2,3-dichloro configuration in the target compound may offer distinct electronic effects (e.g., increased electron-withdrawing character) compared to 2,6-dichloro analogues, influencing reactivity and crystal packing .

Heterocyclic Analogues

- 3-Chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide (): This compound replaces the benzyl group with a thiadiazole ring.

Physical and Chemical Properties

Table 1: Comparative Physical Properties

| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | pKa |

|---|---|---|---|---|

| This compound* | ~280.1 (estimated) | - | - | - |

| 2,3-Dichloro-N,N-dimethylbenzamide | 218.08 | 1.293 | 350.1 (predicted) | -2.0 |

| N-Benzyl-2,2,2-trifluoroacetamide | 217.16 | - | - | - |

- Chlorine atoms at the 2- and 3-positions may reduce solubility in polar solvents relative to non-halogenated benzamides .

Antimicrobial Activity

- N-Benzyl-2,2,2-trifluoroacetamide () :

Exhibits antifungal activity (MIC: 15.62–62.5 µg/mL) and moderate antibacterial effects. The trifluoroacetamide group’s electronegativity may enhance target binding compared to dichlorobenzamides . - Inference for this compound :

The dichloro substitution could provide broader-spectrum activity due to increased electrophilicity, though direct data is needed.

Antioxidant and Cytotoxic Properties

- N-Benzyl-2,2,2-trifluoroacetamide demonstrated 78.97% antioxidant activity at 1,000 µg/mL and 75.3% cytotoxicity at 200 µg/mL. Dichlorobenzamides may show similar or enhanced effects due to halogen-induced oxidative stress mechanisms .

Enzyme Inhibition

- The dichloro variant might exhibit stronger binding to hydrophobic enzyme pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.